molecular formula C19H22N6O4 B2504016 1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 951516-58-8

1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B2504016
CAS No.: 951516-58-8
M. Wt: 398.423
InChI Key: PKOLDDVDXXCKAN-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a urea linkage, which is known for its stability under various conditions, making it a valuable candidate for research and industrial applications.

Preparation Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps, starting with the preparation of the individual phenyl and tetrazole components. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds include other urea derivatives and tetrazole-containing molecules. Compared to these, 1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea stands out due to its specific substitution pattern and the presence of both methoxy and ethoxy groups, which can influence its reactivity and binding properties. Some similar compounds are:

  • 1-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)ethanone
  • 2-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-4-29-14-7-5-13(6-8-14)25-18(22-23-24-25)12-20-19(26)21-16-10-9-15(27-2)11-17(16)28-3/h5-11H,4,12H2,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOLDDVDXXCKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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